molecular formula C22H12Cl2FN3 B2879192 1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-67-0

1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2879192
CAS RN: 932519-67-0
M. Wt: 408.26
InChI Key: PHDQQUWXIUTJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a compound that belongs to the family of pyrazoloquinolines. It has been synthesized and studied for its potential use in scientific research applications.

Scientific Research Applications

Brightly Emissive Molecular Sensors

The research into 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives, a closely related chromophore to the compound , has demonstrated their utility as building blocks for creating brightly fluorescent molecular sensors. These compounds have been integrated into systems for metal ion recognition, showing strong analyte-induced fluorescence enhancement and bright ratiometric dual emission, which is critical for sensing applications (Rurack et al., 2002).

Optical Absorption and Quantum Chemical Studies

Another aspect of research has involved the analysis of optical absorption properties of derivatives of 1,3-diphenyl-1H-Pyrazolo[3,4-b]quinoline, including experimental and computational investigations. These studies have provided insights into the absorption spectra and molecular dynamics, contributing to a deeper understanding of their photophysical properties and potential applications in materials science (Całus et al., 2006).

Photophysical and Electrochemical Properties

The influence of fluorine on the photophysical and electrochemical properties of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives has been a subject of detailed analysis. This research indicates that fluorine substitution can significantly modify fluorescence quantum efficiency and absorption band positions, suggesting applications in designing fluorescent materials with tailored properties (Szlachcic & Uchacz, 2018).

Corrosion Inhibitors

Quinoline derivatives have also been explored for their potential as corrosion inhibitors for metals in acidic environments. Such studies are crucial for developing new materials that can protect against corrosion, extending the lifespan of metal structures and components in various industrial applications (Saraswat & Yadav, 2020).

properties

IUPAC Name

1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoropyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Cl2FN3/c23-14-6-4-13(5-7-14)21-19-12-26-20-9-8-16(25)11-18(20)22(19)28(27-21)17-3-1-2-15(24)10-17/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDQQUWXIUTJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.